CVT-313 functions by competing with ATP for its binding site on the CDK2 enzyme. The following diagram illustrates its mechanism of action and downstream cellular effects.
This compound inhibits CDK2 to prevent Rb phosphorylation and G1/S cell cycle progression.
While this compound is most specific for CDK2, it can inhibit other kinases at much higher concentrations. Its selectivity profile is detailed in the table below.
| Kinase Target | Reported IC₅₀ (μM) | Fold Selectivity vs. CDK2 |
|---|---|---|
| CDK2/Cyclin E | 0.176 - 0.5 [1] [2] [3] | - |
| CDK5/p25 | 0.42 [1] [2] | ~1-fold (similar potency) |
| CDK1/Cyclin B | 4.2 [2] [3] | ~8.5-fold [4] |
| CDK9/Cyclin T1 | 2.3 [2] | ~4.6-fold |
| CDK7/Cyclin H/MAT1 | 9.2 [2] | ~18-fold |
| CDK4/Cyclin D1 | 215 [2] [3] | ~430-fold [4] |
This compound has been utilized in various research contexts, from in vitro cell studies to in vivo animal models.
In cell culture, this compound inhibits proliferation and induces cell cycle arrest.
This compound has demonstrated efficacy in animal models of disease, such as restenosis (vessel re-narrowing).
Recent studies use this compound as a tool compound to investigate complex biological mechanisms. For example, research has shown that different cellular processes require different thresholds of CDK2 activity [7].
For laboratory use, consider the following technical data.
| Parameter | Specification |
|---|---|
| Molecular Formula | C₂₀H₂₈N₆O₃ [1] [6] [2] |
| Molecular Weight | 400.47 g/mol [1] [6] [2] |
| CAS Number | 199986-75-9 [1] [6] [2] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) and ethanol [1] [6] [2]. Insoluble in water [6] [5]. |
| Storage | -20°C [1] [6] [5] |
CVT-313 specifically targets the ATP-binding pocket of CDK2, halting cell cycle progression. The table below summarizes its key biochemical properties.
| Property | Description |
|---|---|
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) [1] [2] |
| Mechanism | Reversible, ATP-competitive inhibition [2] |
| Biochemical Potency (IC₅₀) | 0.5 µM (for CDK2/cyclin A and CDK2/cyclin E complexes) [1] [3] [2] |
| Inhibition Constant (Kᵢ) | 95 nM (competitive with ATP) [1] [3] |
| Selectivity Profile | Highly selective for CDK2. Requires 8.5-fold higher concentration for CDK1 and 430-fold higher for CDK4 [1] [2]. IC₅₀ > 1.25 mM for MAPK, PKA, and PKC [2]. |
The selectivity of this compound arises from its specific molecular interactions within the ATP-binding pocket of CDK2. A crystal structure of the CDK2/CVT-313 complex (PDB: 6R3P) reveals that the inhibitor binds directly to key residues Leu83, Asp86, and Asp145 [4]. This binding is further stabilized by a water-mediated interaction with Asn132 [4]. This specific binding mode is responsible for its stabilizing effect on the CDK2 protein and its high selectivity over other kinases.
In cellular models, this compound effectively halts proliferation by arresting the cell cycle and has been used as a tool to investigate CDK2's role in various biological contexts.
| Effect | Experimental Observation |
|---|---|
| Cell Cycle Arrest | Arrest at G1/S phase boundary; inhibits hyperphosphorylation of retinoblastoma (Rb) protein [1] [3]. |
| Cellular Growth Inhibition | Inhibits growth of mouse, rat, and human cells (IC₅₀ range: 1.25 to 20 µM) [1] [3] [4]. |
| In Vivo Efficacy | Single intraluminal exposure in rat carotid artery model inhibits >80% of neointima formation [1] [3]. |
The following diagram illustrates the core mechanism by which this compound arrests the cell cycle, leading to its observed cellular effects.
This compound inhibits CDK2/cyclin E, preventing Rb phosphorylation and G1/S transition.
To help you apply this tool in a research setting, here are the methodologies for key experiments that demonstrate the efficacy of this compound.
This method is used to confirm G1/S phase arrest [1].
This model demonstrates the anti-proliferative effect of this compound in vivo [1].
This more complex protocol uses this compound to dissect signaling pathways in DNA damage response [5].
The diagram below outlines this experimental workflow for studying checkpoint abrogation.
Workflow for using this compound to study CDK2 in DNA damage checkpoint abrogation.
While this compound remains a valuable research tool, the field of CDK2 inhibition is advancing. Recent studies highlight its use in investigating novel therapeutic combinations, particularly in sensitizing tumors to immunotherapy [6]. Furthermore, the development of highly selective CDK2 degraders (PROTACs) represents a next-generation approach to target CDK2, potentially overcoming limitations of traditional inhibitors [7].
The crystal structure of the CDK2-CVT-313 complex (PDB entry not specified in search results, determined at 1.74 Å resolution) shows that CVT-313 binds within the ATP-binding cleft, forming specific interactions that stabilize its binding [1] [2]. The table below summarizes these key molecular interactions:
| Interaction Type | Specific Residues / Features Involved | Description |
|---|---|---|
| Direct Hydrogen Bonds [1] | Leu83, Asp86, Asp145 | The inhibitor forms direct hydrogen bond contacts with the backbone and side chains of these residues. |
| Water-Mediated Interaction [1] | Asn132 | A bridging water molecule helps stabilize the binding of this compound. |
| Hydrophobic Interactions [1] | ATP-binding pocket | The purine analog core and substituents of this compound make van der Waals contacts within the hydrophobic cleft. |
| Binding Mode Classification [1] [3] | ATP-competitive (Type I) | Binds to the active conformation of the kinase, competing directly with ATP for the same site. |
To visualize how these interactions are determined, the following diagram illustrates the general experimental workflow for structural characterization of the CDK2-CVT-313 complex:
Experimental workflow for determining CDK2-CVT-313 structure.
The binding of this compound to CDK2 was confirmed through multiple experimental techniques, which also quantified its functional effects.
CDK2 is a serine/threonine kinase that plays a critical role in cell cycle progression. When activated by binding to cyclins (E or A), it drives the transition from the G1 to S phase and through S phase [4] [5]. Its hyperactivity is associated with uncontrolled cell proliferation in various cancers, making it a validated drug target [1] [4]. While this compound is a well-characteruted ATP-competitive inhibitor, recent research is exploring novel strategies to achieve even greater selectivity, such as developing allosteric (Type III) inhibitors that bind outside the ATP pocket and disrupt the interaction with cyclin partners [6].
The table below summarizes the core structural and binding data for the CDK2-CVT-313 complex from PDB entry 6INL.
| Aspect | Details |
|---|---|
| PDB ID | 6INL [1] |
| Resolution | 1.75 Å [1] |
| Bound Ligand | CVT-313 [1] |
| Biological Assay (IC₅₀) | 0.5 µM (in vitro), 1.2 µM (A549 cell line) [2] [3] |
| Direct Interactions | Leu83, Asp86, Asp145 [3] |
| Water-Mediated Interactions | Asn132 [3] |
| Binding Mode | ATP-competitive (Type I inhibitor) [2] [3] |
This compound binds to the ATP-binding pocket of CDK2 in its active conformation, classifying it as a type I inhibitor [3]. The binding is characterized by direct hydrogen bonds with the key residues Leu83, Asp86, and Asp145 in the kinase's active site, and is further stabilized by a water-mediated hydrogen bond to Asn132 [3]. This network explains the compound's selectivity, as it shows much weaker inhibition of CDK1 and CDK4 [2].
The determination of the 6INL structure involved key steps in protein preparation, crystallization, and data collection.
Figure 1. Experimental workflow for determining the CDK2-CVT-313 crystal structure.
The biological effects of this compound are best understood in the context of the CDK2 signaling pathway. The diagram below illustrates how this compound inhibits CDK2 to induce cell cycle arrest.
Figure 2. This compound mechanism: inhibiting CDK2-mediated cell cycle progression.The high-resolution structure of the CDK2/CVT-313 complex is a valuable tool for structure-based drug design [1] [3]. The detailed interaction map reveals opportunities to synthesize novel analogs of this compound that could form additional hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, potentially leading to inhibitors with enhanced biochemical and cellular potency [3].
The table below summarizes the key experimental data that demonstrates the potency and stabilizing effect of this compound on CDK2.
| Parameter | Value | Experimental Context |
|---|---|---|
| Melting Temperature (Tm) Increase | +7 °C | Thermal shift assay with 5 µM CDK2 incubated with this compound [1]. |
| In vitro Biochemical IC₅₀ | 0.5 µM | Inhibition of CDK2/cyclin E kinase activity; ATP-competitive (Ki = 95 nM) [2]. |
| Cellular Proliferation IC₅₀ | 1.2 µM | Inhibition of growth in human lung carcinoma cell line A549 [1]. |
| Crystallography Resolution | 1.74 Å / 1.75 Å | Resolution of the crystal structure of the CDK2-CVT-313 complex (PDB ID: 6INL) [1] [3]. |
| Selectivity (CDK1) | ~8.5-fold | Concentration required for half-maximal inhibition of CDK1 was 8.5-fold higher than for CDK2 [2]. |
| Selectivity (CDK4) | ~430-fold | Concentration required for half-maximal inhibition of CDK4 was 430-fold higher than for CDK2 [2]. |
Here are the methodologies for the key experiments cited in the search results.
This protocol is used to measure the thermal stabilization of CDT-313 on CDK2 [1].
This workflow outlines the process to obtain the CDK2-CVT-313 complex for structural studies [1].
Workflow for obtaining the crystal structure of the CDK2-CVT-313 complex.
The high-resolution crystal structure (PDB ID: 6INL) reveals the molecular basis for this compound binding and stabilization [1] [3].
The data confirms this compound as a valuable tool compound and a starting point for drug design.
The crystal structure of the CDK2-CVT-313 complex reveals its specific binding mode as a Type I inhibitor. The diagram below illustrates the key molecular interactions.
Key molecular interactions of this compound within the CDK2 ATP-binding pocket.
This compound serves as a critical tool in cell cycle and cancer research. The table below outlines its primary research applications and the associated experimental findings.
| Research Context | Experimental Findings |
|---|---|
| Cell Cycle Arrest | Inhibits retinoblastoma (Rb) protein hyperphosphorylation, arresting cell cycle progression at the G1/S boundary [1] [2] [3]. |
| Cellular Proliferation | Inhibits growth of various human, mouse, and rat cell lines with an IC₅₀ ranging from 1.25 to 20 µM [1] [2]. |
| Checkpoint Abrogation | Used to study DNA damage checkpoints. High concentrations (10 µM) inhibit CDK1 and prevent mitotic entry, but do not stop S-phase progression [4]. |
| Single-agent CHK1i Cytotoxicity | Low concentrations (0.5 µM) can prevent DNA damage in cells hypersensitive to single-agent CHK1 inhibitors (CHK1i), indicating a role in regulating high CDK2 activity thresholds [4]. |
For researchers using this compound, here is a summary of key experimental conditions derived from the literature:
The structural data confirms this compound as a Type I inhibitor. Its well-characterized selectivity and cellular effects make it a valuable compound for studying CDK2 function, particularly in cell cycle regulation, DNA damage response, and combination therapies with other targeted agents [4] [5].
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) that was identified through screening of a purine-analogue library. It has emerged as a valuable chemical tool for studying cell cycle progression and CDK2-specific signaling pathways in various disease models, particularly in oncology and cardiovascular research. With its well-characterized biochemical profile and cellular activity, this compound serves as an important research compound for investigating CDK2-mediated processes and validating CDK2 as a therapeutic target [1] [2] [3].
The compound demonstrates remarkable selectivity, exhibiting competitive inhibition with respect to ATP (Ki = 95 nM) and showing minimal effects on other, non-related ATP-dependent serine/threonine kinases at physiological concentrations. This specificity makes this compound particularly useful for dissecting the unique roles of CDK2 in complex biological systems where multiple kinase pathways are operative [1] [4].
This compound functions primarily through competitive inhibition at the ATP-binding pocket of CDK2. Structural studies using X-ray crystallography have revealed that this compound binds directly to the ATP-binding pocket of CDK2, interacting with key residues including Leu83, Asp86, and Asp145 directly, with additional water-mediated stabilization through Asn132 [2] [5].
Table 1: Biochemical Selectivity Profile of this compound
| Kinase Target | IC₅₀ Value | Selectivity Fold vs CDK2 |
|---|---|---|
| CDK2/Cyclin A | 0.5 μM | 1 |
| CDK2/Cyclin E | 0.176 μM | - |
| CDK5/p25 | 0.42 μM | 0.84 |
| CDK1/Cyclin B | 4.2 μM | 8.5 |
| CDK9/Cyclin T1 | 2.3 μM | 4.6 |
| CDK7/Cyclin H/MAT1 | 9.2 μM | 18.4 |
| CDK4/Cyclin D1 | 215 μM | 430 |
| MAPK/PKA/PKC | >1.25 mM | >2500 |
Data compiled from [6] [1] [3]
In cellular systems, this compound exerts its effects primarily by inhibiting retinoblastoma (Rb) protein hyperphosphorylation, which leads to cell cycle arrest at the G1/S boundary. This arrest prevents progression into S-phase and subsequent DNA synthesis, effectively inhibiting cellular proliferation [1] [7].
The molecular signaling pathway through which this compound affects cell transformation involves regulation of the ELK4/c-Fos signaling pathway. CDK2 directly phosphorylates ELK4 at Thr194 and Ser387, regulating ELK4 transcriptional activity, which serves as a mechanism to regulate c-fos expression. This pathway is particularly relevant in epidermal growth factor (EGF)-induced cell transformation and skin cancer models [8].
Figure 1: Signaling Pathway of this compound Mediated CDK2 Inhibition. This compound binds competitively to the ATP-binding site of CDK2, preventing phosphorylation of key substrates including Rb protein and ELK4, ultimately leading to cell cycle arrest and apoptosis induction.
Purpose: To determine the IC₅₀ values of this compound against CDK2 and related kinases.
Materials:
Procedure:
Purpose: To confirm direct binding of this compound to CDK2 and determine protein stabilization.
Materials:
Procedure:
Expected Results: this compound increases the melting temperature of CDK2 by approximately 7°C, indicating strong binding and protein stabilization [2] [5].
Purpose: To determine the anti-proliferative effects of this compound in various cell lines.
Cell Lines: MRC-5 (human lung fibroblast), A549 (human lung carcinoma), various human diffuse large B-cell lymphoma (DLBCL) cells, melanoma cell lines.
Materials:
Procedure:
Expected Results: this compound inhibits proliferation with IC₅₀ values typically ranging from 1.25 to 20 μM across various cell types [1] [7].
Purpose: To determine the effect of this compound on cell cycle progression.
Procedure:
Expected Results: this compound treatment results in accumulation of cells with 2N DNA content (G1 phase) and arrest at the G1/S boundary. Extended treatment (18 hours) may also show accumulation at G2/M phase [1] [7].
Purpose: To assess the effect of this compound on CDK2-mediated Rb phosphorylation.
Procedure:
Expected Results: this compound treatment significantly reduces phosphorylation of Rb at Thr821, a direct CDK2 target site, without affecting total Rb levels [7].
Purpose: To evaluate the efficacy of this compound in preventing restenosis after vascular injury.
Animal Model: Rat carotid artery injury model
Formulation:
Dosing Protocol:
Expected Results: this compound treatment (1.25 mg/kg) results in >80% inhibition of neointima formation compared to vehicle controls [1] [7].
Figure 2: Experimental Workflow for this compound Applications. Comprehensive workflow outlining key steps from initial in vitro characterization through cellular assays to in vivo studies.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 2,2'-[[6-[[(4-Methoxyphenyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]imino]bis[ethanol] |
| Molecular Formula | C₂₀H₂₈N₆O₃ |
| Molecular Weight | 400.47 g/mol |
| CAS Number | 199986-75-9 |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | 40-100 mg/mL (100-250 mM) |
| Solubility in Ethanol | 40-80 mg/mL (100-200 mM) |
| Solubility in Water | Insoluble |
| Storage Conditions | -20°C, desiccated |
Data compiled from [6] [4] [3]
For in vitro studies:
For in vivo studies:
Table 3: Summary of Key Biological Findings with this compound
| Experimental System | Concentration | Key Findings | Reference |
|---|---|---|---|
| MRC-5 cells | 12.5 μM, 24 hr | Cell cycle arrest at G1/S boundary, inhibition of Rb hyperphosphorylation | [6] [7] |
| DLBCL cells | 25 μM, 24-72 hr | Reduced Rb phosphorylation on T821, decreased Mcl-1, induced apoptosis | [7] |
| A549 lung carcinoma | 1.2 μM IC₅₀ | Dose-dependent growth inhibition | [2] [5] |
| Rat carotid injury | 1.25 mg/kg single dose | >80% inhibition of neointima formation | [1] [7] |
| Melanoma cells | Combination studies | Synergistic effects with CDK4 inhibitors | [5] |
Cell Type Variability: Response to this compound varies significantly between cell types and lines. Always perform preliminary dose-response studies for new experimental systems.
Temporal Effects: The consequences of this compound treatment are time-dependent. Short treatments (4-8 hours) effectively inhibit Rb phosphorylation, while longer treatments (24-72 hours) are required for apoptosis induction and comprehensive cell cycle analysis.
Combination Strategies: this compound shows synergistic effects when combined with CDK4/6 inhibitors, particularly in melanoma models. Consider combination approaches for enhanced efficacy [5].
Validation Requirements: Always include appropriate controls including:
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor solubility in aqueous buffers | Excessive DMSO concentration or rapid dilution | Pre-warm buffer to 37°C, add stock solution slowly while vortexing, or increase mixing time |
| High background in kinase assays | Inadequate washing or non-specific binding | Optimize wash stringency, include additional control without substrate, use fresh ATP preparations |
| Inconsistent cellular responses | Cell density variations or serum batch effects | Standardize seeding density, use consistent serum lots, ensure identical passage numbers |
| Lack of efficacy in vivo | Poor bioavailability or rapid clearance | Optimize formulation, consider alternative administration routes, increase dosing frequency |
| Excessive cytotoxicity | Off-target effects at high concentrations | Perform careful dose-response, reduce exposure time, verify CDK2 dependence of phenotype |
This compound is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), identified through screening of a purine analog library. CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase, making it an attractive target for anticancer therapeutics. This compound exhibits an IC50 of 0.5 μM in cell-free assays against CDK2/cyclin E, with significant selectivity over other kinases. Specifically, an 8.5-fold higher concentration is required to inhibit CDK1, and a 430-fold higher concentration for CDK4 inhibition [1] [2]. This selectivity profile makes this compound a valuable chemical tool for dissecting CDK2-specific functions in oncogenesis and for developing targeted cancer therapies.
The therapeutic potential of this compound extends across multiple cancer types, including colorectal cancer and diffuse large B-cell lymphoma (DLBCL). In colorectal cancer, CDK inhibitors as a class have been identified among the most effective cytotoxic compounds across six patient-derived cell lines, with combined targeting of CDK1, 2, and 9 showing particular promise [3]. In DLBCL models, this compound induces apoptosis through reduction of the anti-apoptotic factor Mcl-1 [4]. Beyond oncology, this compound has demonstrated efficacy in reducing neointimal proliferation in vascular injury models, highlighting its broad applicability in pathologies characterized by aberrant cell proliferation [2] [4].
This compound has a molecular weight of 400.47 g/mol and the chemical formula C₂₀H₂₈N₆O₃. Its systematic IUPAC name is 2,2'-[[6-[[(4-Methoxyphenyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]imino]bis[ethanol]. The compound appears as a solid at room temperature and has a solubility of >20 mg/mL in DMSO, >51.1 mg/mL in ethanol with gentle warming, and is insoluble in water [5] [4]. For laboratory use, this compound should be stored at -20°C as a powder, with DMSO stock solutions remaining stable for several months when stored properly at -20°C. The compound is typically provided with ≥98-99.91% purity as determined by HPLC [5] [6].
While this compound is characterized as a selective CDK2 inhibitor, comprehensive kinase profiling has revealed activity against additional kinases at higher concentrations:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Complex | % Activity Remaining at 1μM | % Activity Remaining at 10μM |
|---|---|---|---|
| CDK2 | CDK2-cyclin A | 24.0% | 3.0% |
| CDK5 | CDK5-p35 | 18.0% | 2.0% |
| CDK1 | CDK1-cyclin B | 81.0% | 26.0% |
| CDK9 | CDK9-cyclin T1 | 29.0% | 0.0% |
| CLK2 | CLK2 | 48.0% | 18.0% |
Data derived from large-scale kinase profiling screens [7] demonstrate that this compound exhibits its strongest activity against CDK2 and CDK5, with moderate activity against CDK9 and CLK2 at higher concentrations. This information is crucial for interpreting experimental results and designing appropriate control experiments.
This compound exerts its primary anticancer effect through competitive inhibition of ATP binding to CDK2 (Kᵢ = 95 nM), thereby preventing the kinase activity required for cell cycle progression [1] [2]. In treated cells, this compound inhibits hyperphosphorylation of the retinoblastoma (Rb) protein, a critical CDK2 substrate that regulates the G1 to S phase transition. The unphosphorylated, active form of Rb protein binds to and inhibits E2F transcription factors, preventing the expression of genes necessary for DNA synthesis and S phase entry [4]. This molecular mechanism results in cell cycle arrest at the G1/S boundary, effectively preventing DNA replication and subsequent cell division in proliferating cancer cells.
The following diagram illustrates the key molecular events in this compound-mediated cell cycle arrest:
Beyond cell cycle arrest, this compound triggers apoptosis in sensitive cancer cells, as demonstrated in DLBCL models where treatment reduces levels of the anti-apoptotic protein Mcl-1 and increases cleavage of caspase substrates [4]. The dependence on CDK2 activity for survival has been observed in approximately 15% of cancer cell lines that are hypersensitive to CHK1 inhibitors, where CDK2 inhibition with this compound prevents DNA damage and cytotoxicity [8] [9]. Recent research has revealed cell-cycle plasticity in response to CDK2 inhibition, with some cancer cells adapting to CDK2 inhibition by rewiring their cell cycle control mechanisms [10]. This adaptation potential underscores the importance of combination therapies that target multiple cell cycle regulators simultaneously to prevent resistance development.
Table 2: CDK2 Inhibition Profile of this compound
| Assay Type | IC₅₀ Value | Experimental Conditions | Reference |
|---|---|---|---|
| Biochemical assay | 0.5 μM | CDK2/cyclin E complex | [1] [2] |
| Biochemical assay | 0.18 μM | Not specified | [6] |
| Cellular growth inhibition | 1.25-20 μM | Various mammalian cell lines | [2] [4] |
| Kinase profiling | 24% activity remaining at 1μM | CDK2/cyclin A | [7] |
The variation in reported IC₅₀ values reflects differences in assay conditions, substrate concentrations, and specific CDK2 complexes used across studies. The consistently sub-micromolar activity confirms this compound as a potent CDK2 inhibitor for research applications.
Table 3: Cellular Effects of this compound in Various Cancer Models
| Cancer Type | Cell Line/Model | Concentration | Effect | Reference |
|---|---|---|---|---|
| Colorectal cancer | Patient-derived lines | Varies by line | Synergistic cytotoxicity with CDK9 inhibition | [3] |
| DLBCL | LY3, LY8, LY18 | 25 μM | Reduced Rb phosphorylation, apoptosis induction | [4] |
| Multiple cancers | MRC-5 | 12.5 μM | G1/S and G2/M arrest after 18h | [5] [4] |
| Multiple cancers | MRC-5 | 6.25 μM | 2N DNA content after 36h | [4] |
| Vascular injury | Rat carotid artery | 1.25 mg/kg | 80% reduction in neointima formation | [2] [4] |
The breadth of this compound activity across diverse models highlights its utility as a versatile research tool for investigating CDK2-dependent processes in proliferation and disease.
Establish cancer cell lines in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂. For this compound treatment, prepare a stock solution of 80 mg/mL in DMSO (199.76 mM) [5]. Aliquot and store at -20°C to prevent moisture absorption, which can reduce solubility. For working concentrations, dilute in culture medium to achieve final concentrations typically ranging from 1.25 to 25 μM, with DMSO concentration not exceeding 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments.
Plate cells in 96-well plates at a density of 4,000 cells/well and incub for 24 hours in drug-free medium [3]. Add this compound in a serial dilution pattern (recommended 1:3 serial dilution starting from 50-100 μM) across 10 concentration points with 5 replicates per dose. Incubate for 48 hours, then assess viability using CellTiter-Glo Luminescent Cell Viability Assay following manufacturer's protocol [3]. Measure luminescence using a plate reader and normalize values to vehicle-treated controls. Calculate IC₅₀ values using 4-parameter nonlinear regression analysis in software such as GraphPad Prism.
Plate cells in 6-well plates at 70-80% confluency and treat with This compound (6.25-12.5 μM) for 18-36 hours [4]. Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells and resuspend in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A. Incubate for 30 minutes at 37°C protected from light. Analyze DNA content using a flow cytometer, collecting at least 10,000 events per sample. Determine cell cycle distribution using appropriate software, expecting accumulation of cells with 2N DNA content (G1 phase) and potential G2/M accumulation at higher concentrations.
The experimental workflow for in vitro assessment is summarized below:
For in vivo studies such as the rat carotid artery model of restenosis [2] [4], utilize 8-10 week-old immunodeficient mice (e.g., SCID mice) for xenograft studies. Prepare this compound formulation for intraperitoneal or intraluminal administration using one of two validated methods: (1) Clear solution: 4 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O; or (2) Homogeneous suspension: 5 mg/mL in carboxymethyl cellulose (CMC-Na) solution [5]. Freshly prepare formulations immediately before administration to ensure stability and consistency.
Administer this compound at doses ranging from 0.25 to 1.25 mg/kg based on model requirements [4]. For tumor xenograft studies, implant cancer cells subcutaneously into mouse flanks and monitor until tumors become palpable. Measure tumor dimensions regularly using digital calipers, calculating volume using the formula: Volume = (Length × Width²) / 2. Administer treatments when tumors reach predetermined size (e.g., 50-100 mm³). Continue dosing according to experimental schedule (e.g., daily for 14 days), monitoring animals for signs of toxicity including weight loss, reduced activity, or changes in feeding behavior.
At experiment endpoint, euthanize animals humanely according to institutional guidelines and collect tumors for further analysis. Weigh tumors and preserve portions in 10% formalin for histology or snap-freeze in liquid nitrogen for molecular analyses. For immunohistochemical examination, process formalin-fixed tissues through paraffin embedding, sectioning, and staining with antibodies against proliferation markers (Ki-67), phospho-Rb, or apoptosis markers. Quantify staining intensity using image analysis software and compare between treatment and control groups.
This compound has demonstrated significant utility in colorectal cancer research, particularly in combination approaches. A precision medicine pipeline integrating high-throughput chemical screens with patient-derived cell lines and xenografts identified CDK inhibitors as among the most effective cytotoxic compounds across six colorectal cancer lines [3]. In this context, combined CDK2/9 inhibition emerged as a particularly promising strategy. Research showed that CDK9 knockdown acted synergistically with CDK2 inhibition using this compound, inducing significant G2/M arrest and anaphase catastrophe [3]. This combination approach synergistically reduced tumor growth in patient-derived xenograft (PDX) models, suggesting a novel combinatorial therapy for metastatic colorectal cancer.
The experimental workflow for this precision medicine approach is illustrated below:
This compound serves as an important research tool for investigating cell cycle checkpoint abrogation. Studies have demonstrated that cancer cells with inherent hypersensitivity to CHK1 inhibitors (approximately 15% of cell lines) depend on CDK2 activity for this sensitivity [8] [9]. In these models, low concentrations of this compound (2-5 μM) prevent the DNA damage and cytotoxicity induced by single-agent CHK1 inhibitors [8]. Interestingly, much higher concentrations of this compound (10 μM) are required to prevent CHK1i-mediated abrogation of SN38-induced S phase arrest, suggesting different CDK2 activity thresholds for various cellular processes [8]. This differential sensitivity to CDK2 inhibition reveals distinct substrate requirements and provides insights for developing biomarker strategies for CHK1 inhibitor therapies.
In DNA damage response research, this compound has helped elucidate the complex interplay between cell cycle regulation and DNA repair mechanisms. Studies have shown that CHK1 inhibitor-induced cytotoxicity in sensitive cells involves activation of cyclin A/CDK2 and the nuclease MUS81, resulting in DNA damage [9]. This damage leads to activation of AMPK, dephosphorylation of 4E-BP1, and inhibition of protein synthesis—events that precede cell death [9]. This compound experiments demonstrated that CDK2 inhibition prevents this cascade, highlighting the central role of CDK2 in connecting DNA damage to translational control and cell fate decisions. These findings reveal potential biomarkers for therapy response and suggest combination strategies that exploit this vulnerability.
This compound is a cell-permeable purine analog that acts as a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). Its activity is essential for the G1 to S phase transition in the cell cycle. By inhibiting CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S boundary and subsequent inhibition of smooth muscle cell proliferation, a key mechanism in the pathogenesis of restenosis [1] [2].
The primary application of this compound in vascular research is to study and prevent neointimal hyperplasia following vascular injury, such as that induced by balloon angioplasty or stenting [3] [1] [2].
This protocol is used to assess the anti-proliferative effects of this compound on vascular smooth muscle cells prior to in vivo studies.
This model replicates the vascular injury and healing process to evaluate the efficacy of this compound in preventing restenosis [3] [1].
The tables below consolidate key quantitative information from research findings.
| Cell Type | IC₅₀ for Proliferation | Key Observed Effects |
|---|---|---|
| In Vitro Smooth Muscle Cells | Not Specified | Inhibition of proliferation [4] |
| Human/Murine Cell Lines | 1.25 - 20 µM | Cell growth arrest [1] [2] |
| MRC-5 Cells | 6.25 µM | Inhibition of Rb hyperphosphorylation; G1/S phase arrest [2] |
| Model | Effective Dose | Efficacy (Reduction in Neointima) |
|---|---|---|
| Rat Carotid Injury | 1.25 mg/kg | >80% [1] [2] |
| Rat Carotid Injury | 0.75 mg/kg | ~30% [2] |
| Rat Carotid Injury | 0.25 mg/kg | ~30% [2] |
| Rat Carotid Injury | 0.025 mg/kg | Not Significant [2] |
The following diagram illustrates the signaling pathway targeted by this compound and the experimental workflow for the rat carotid artery model.
This compound functions by inhibiting CDK2/cyclin E and CDK2/cyclin A complex activity, which is crucial for G1 to S phase progression. This inhibition prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest [1] [2].
Table 1: Key Biochemical and Cellular Profiling of this compound
| Parameter | Description / Value | Experimental Context |
|---|---|---|
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) | In vitro kinase assay [1] |
| IC₅₀ for CDK2 | 0.5 μM | In vitro kinase assay [1] [2] |
| Inhibition Constant (Kᵢ) | 95 nM (ATP-competitive) | In vitro kinase assay [1] |
| Selectivity | >8.5-fold selective for CDK2 over CDK1; >430-fold selective over CDK4 [1] | In vitro kinase assay [1] |
| Cellular IC₅₀ (Proliferation) | 1.25 - 20 μM | Mouse, rat, and human cell lines [1] [2] |
| Functional Outcome | G1/S phase cell cycle arrest; inhibition of Rb hyperphosphorylation [1] [2] | MRC-5 human lung fibroblasts and DLBCL cells [1] [2] |
| In Vivo Efficacy | >80% inhibition of neointima formation at 1.25 mg/kg [1] | Rat carotid artery restenosis model [1] [2] |
Table 2: Observed Effects in Different Research Models
| Model System | Observed Effects of this compound | Citation |
|---|---|---|
| Human DLBCL (Lymphoma) Cells | Reduced phosphorylation of Rb on Thr821; downregulation of Mcl-1; induction of apoptosis [2] | Faber et al., 2007 [2] |
| Colorectal Cancer (CRC) Models | Synergistic cell killing when combined with CDK9 inhibition; induces G2/M arrest and anaphase catastrophe [3] [4] | |
| Cell Cycle Checkpoint Studies | At low concentrations (2 μM), prevents DNA damage from CHK1 inhibitors; at high concentrations (10 μM), does not prevent S-phase progression but blocks mitotic entry [5] |
This protocol is adapted from methods used in MRC-5 human lung fibroblasts and diffuse large B-cell lymphoma (DLBCL) cells [1] [2].
Research has shown that dual inhibition of CDK2 and CDK9 is a promising strategy for treating colorectal cancer [3] [4].
The following diagram illustrates the core mechanism of this compound action in inducing G1/S phase arrest and its synergistic effect with CDK9 inhibition.
Diagram 1: Mechanism of this compound induced G1/S arrest and synergy with CDK9 inhibition. This compound directly inhibits CDK2, preventing Rb hyperphosphorylation and E2F activation, halting the cell cycle. Combining it with CDK9 inhibition, which suppresses the anti-apoptotic protein Mcl-1, leads to synergistic cell death.
CVT-313 functions as a type I kinase inhibitor, binding directly to the ATP-binding pocket of CDK2 in its active conformation [1]. Key molecular interactions include direct hydrogen bonds with Leu83, Asp86, and Asp145, and a water-mediated bond with Asn132 [1] [2].
The diagram below illustrates the mechanism of this compound in the context of DNA damage and checkpoint abrogation, integrating findings from multiple studies [3].
This compound demonstrates good selectivity for CDK2. The table below shows its activity against other common CDKs [4] [5].
| Kinase Target | Reported IC₅₀ | Selectivity Fold-Change vs. CDK2 |
|---|---|---|
| CDK2/Cyclin E | 0.18 - 0.5 µM | (Reference) |
| CDK5/p25 | 0.42 µM | ~1-2 fold less selective |
| CDK1/Cyclin B | 3.7 - 4.2 µM | ~7-8 fold more selective |
| CDK9/Cyclin T1 | 2.3 µM | ~4-5 fold more selective |
| CDK7/Cyclin H/MAT1 | 9.2 µM | ~18 fold more selective |
| CDK4/Cyclin D1 | >215 µM | >400 fold more selective |
This protocol is adapted from methods used to determine the IC₅₀ of this compound in colorectal cancer cell lines [6].
This method outlines how to use this compound to study DNA damage checkpoint bypass, based on research with SN38 (a topoisomerase I inhibitor) and CHK1 inhibitors [3].
I hope these application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
CVT-313 (CAS 199986-75-9) has a molecular weight of 400.47 g/mol and the molecular formula C₂₀H₂₈N₆O₃ [1] [2] [3]. It typically appears as a white to off-white solid powder [1] [4].
Solubility Data for Stock Solution Preparation The following table summarizes the solubility of this compound in various solvents, which is crucial for preparing stock solutions [2] [5] [4].
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 80 - 100 mg/mL | 199.8 - 249.7 mM | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO [2] [5] [6]. |
| Ethanol | 40 - 80 mg/mL | 99.9 - 199.8 mM | Gentle warming may be required to achieve full solubility [2] [5] [7]. |
| Water | Insoluble | Insoluble | Not recommended for direct dissolution [2] [5]. |
Recommended In Vivo Formulations For animal studies, the following formulations have been validated and are recommended to achieve a clear solution or homogeneous suspension [2] [5]:
| Formulation | Final Concentration | Preparation Example (for 1 mL) |
|---|---|---|
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 4.0 mg/mL (9.99 mM) | Add 50 µL of 80 mg/mL DMSO stock to 400 µL PEG300 → mix → add 50 µL Tween 80 → mix → add 500 µL ddH₂O [2] [5]. |
| 5% DMSO + 95% Corn Oil | 2.0 mg/mL (4.99 mM) | Add 50 µL of 40 mg/mL DMSO stock to 950 µL corn oil → mix evenly [2] [5]. |
| Homogeneous Suspension in 0.5% CMC-Na | ≥5 mg/mL (≥12.5 mM) | Add 5 mg of this compound powder to 1 mL of 0.5% carboxymethyl cellulose sodium (CMC-Na) salt solution → mix evenly [2] [5]. |
This compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of CDK2. Its mechanism and typical experimental applications are summarized in the diagram below.
Key Biological Effects
Enzyme Inhibition: this compound is a potent and selective inhibitor of CDK2. The table below shows its reported half-maximal inhibitory concentrations (IC₅₀) for different kinases [1] [4] [8].
| Kinase Target | Reported IC₅₀ | |:---|:---:| | CDK2/Cyclin A | 0.18 - 0.5 µM | | CDK2/Cyclin E | 0.176 µM | | CDK5/p25 | 0.42 - 0.49 µM | | CDK1/Cyclin B | 2.3 - 4.2 µM | | CDK4/Cyclin D1 | 215 µM |
Cellular Effects: In cells, this compound inhibits the hyperphosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S boundary [1] [2] [7]. It inhibits the growth of various human, rat, and mouse cells with IC₅₀ values for growth arrest ranging from 1.25 to 20 µM [1] [2] [7]. In some cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), it can also induce apoptosis [7].
Detailed Experimental Protocols
Enzyme Assay (from reference [1] [6])
Cell-based Assay (from references [1] [2] [7])
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of CDK2 (cyclin-dependent kinase 2) with an IC₅₀ of 0.5 μM in vitro. This small molecule drug candidate has demonstrated significant research utility in studying cell cycle regulation, cancer biology, and combination therapies with DNA-damaging agents. The compound specifically targets CDK2 while showing minimal activity against unrelated ATP-dependent serine/threonine kinases at therapeutic concentrations, though it does inhibit CDK1 (IC₅₀ = 4.2 μM) and CDK4 (IC₅₀ = 215 μM) at higher concentrations. This compound has the chemical formula C₂₀H₂₈N₆O₃ and a molecular weight of 400.47 g/mol. Proper handling and storage are critical for maintaining the structural integrity and biological activity of this valuable research compound, which exhibits particular sensitivity to moisture and temperature fluctuations. [1] [2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Critical Notes |
|---|---|---|---|
| DMSO | Freely soluble | 80-100 mg/mL (199.76-249.71 mM) | Hygroscopic - use fresh, dry DMSO to prevent solubility reduction |
| Ethanol | Freely soluble | 80 mg/mL (199.76 mM) | Stable for 3 months at -20°C |
| Water | Insoluble | N/A | Not recommended for direct reconstitution |
| Corn Oil | Soluble with formulation | 2.0 mg/mL (4.99 mM) | Requires specific formulation protocol [1] [2] |
Table 2: Stability of this compound Under Various Storage Conditions
| Form | Temperature | Duration | Stability Status | Key Considerations |
|---|---|---|---|---|
| Powder | -20°C | 3 years | Stable | Desiccant required; protect from moisture |
| Powder | 4°C | 2 years | Stable | Short-term storage with desiccant |
| DMSO Stock | -80°C | 2 years | Stable | Minimize freeze-thaw cycles (<5 recommended) |
| DMSO Stock | -20°C | 1 year | Stable | Aliquoting strongly recommended |
| Aqueous Buffer | 4°C or RT | 24-48 hours | Limited stability | Use immediately after preparation [1] [2] |
DMSO Stock Solution (80 mg/mL)
Ethanol Stock Solution (80 mg/mL)
Table 3: Formulation Protocols for Animal Studies
| Application | Vehicle Composition | Final Concentration | Preparation Method |
|---|---|---|---|
| Oral Administration | 5% DMSO + 95% Corn Oil | 2.0 mg/mL (4.99 mM) | Add 50 μL of 40 mg/mL DMSO stock to 950 μL corn oil, mix thoroughly |
| Intravenous Injection | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | 4.0 mg/mL (9.99 mM) | Sequential addition with mixing between each step |
| Suspension Formulation | 0.5-1.0% CMC-Na in water | ≥5 mg/mL | Homogeneous suspension requiring vigorous mixing before use [1] |
This compound has been extensively used to investigate cell cycle regulation, particularly at the G1/S boundary. The following protocol details its application in cell cycle arrest studies:
Recent research has explored this compound in combination with other therapeutic agents:
CHK1 Inhibitor Combination (from PMC7088890)
CDK9 Inhibition Synergy Studies (from PMC7718319)
Figure 1: Experimental workflow for this compound applications. This diagram illustrates the sequential process for conducting experiments with this compound, from initial cell preparation through final data interpretation, including the three primary treatment strategies used in current research.
This compound functions as a potent ATP-competitive inhibitor that specifically targets the ATP-binding pocket of CDK2 with high selectivity. The compound exhibits a Kᵢ value of 95 nM for CDK2, demonstrating strong binding affinity. This inhibition prevents CDK2-mediated phosphorylation of key substrates including the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition. The specificity profile shows that this compound requires 8.5-fold higher concentrations to inhibit CDK1 and 430-fold higher concentrations to inhibit CDK4, establishing its relative selectivity among the CDK family members. [1] [2] [3]
The strategic importance of CDK2 inhibition in cancer research stems from its position at the intersection of multiple signaling cascades:
Figure 2: This compound mechanism of action in cell cycle regulation. This signaling pathway diagram illustrates how this compound inhibits CDK2 activity and its integration with DNA damage checkpoints and cell cycle progression mechanisms, highlighting key combination points with other targeted therapies.
This compound remains a valuable research tool for investigating CDK2-mediated processes in cell cycle regulation and cancer biology. Proper attention to storage conditions, solution preparation, and experimental design is essential for obtaining reliable and reproducible results. The compound's stability profile allows for flexible experimental planning when the recommended protocols are followed. Recent research continues to reveal new applications for this compound, particularly in combination therapies targeting DNA damage response pathways and transcriptional regulation in cancer models. [1] [2] [3]
The cyclin-dependent kinase 2 (CDK2) pathway represents a critical regulatory node in cell cycle control, particularly governing the transition from G1 to S phase. CDK2 activity, when complexed with cyclin E, directly phosphorylates the retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and subsequent entry into the DNA synthesis phase. CVT-313 is a potent and selective ATP-competitive inhibitor of CDK2 that has emerged as a valuable research tool for interrogating cell cycle dynamics and potentially treating hyperproliferative disorders. First identified through screening of purine analog libraries, this compound demonstrates significant biochemical potency and cellular activity, making it an essential reagent for studying Rb phosphorylation and its functional consequences in various biological contexts.
The development of this compound addresses a critical need in cell cycle research for specific pharmacological tools that can distinguish CDK2 activity from other related kinases. Unlike broad-spectrum CDK inhibitors that affect multiple kinase targets simultaneously, this compound offers enhanced selectivity, with approximately 8.5-fold selectivity against CDK1 and over 400-fold selectivity against CDK4. This selectivity profile enables researchers to specifically dissect CDK2-dependent processes within the complex network of cell cycle regulation. These application notes provide detailed protocols and methodological considerations for employing this compound in experimental settings aimed at understanding Rb phosphorylation and its functional consequences in both normal and pathological cellular contexts.
This compound {2,2′-[(6-{[(4-methoxyphenyl)methyl]amino}-9-(1-methylethyl)-9H-purin-2-yl)imino]bis(ethanol)} is a purine-based analog that functions as a competitive ATP-binding site inhibitor with high specificity for CDK2. Structural analyses reveal that this compound binds within the ATP-binding pocket of CDK2, forming direct interactions with key residues including Leu83, Asp86, and Asp145, with additional stabilization provided by a water-mediated interaction with Asn132 [1]. This specific binding mode accounts for both its potency and selectivity among CDK family members.
The compound demonstrates dose-dependent cellular activity with an IC₅₀ of approximately 1.2 µM in human lung carcinoma A549 cell proliferation assays, which aligns closely with its biochemical inhibition constant (Kᵢ = 95 nM) [1] [2]. Thermal shift assays further confirm direct binding, with this compound increasing the melting temperature of CDK2 by 7°C, indicating significant protein stabilization upon compound binding [1].
Table 1: Biochemical and Cellular Properties of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| CDK2 IC₅₀ | 0.5 µM | In vitro kinase assay [2] |
| ATP Kᵢ | 95 nM | Competitive with ATP [2] |
| CDK1 Selectivity | 8.5-fold less potent | Higher concentration required for inhibition [2] |
| CDK4 Selectivity | >400-fold less potent | Higher concentration required for inhibition [2] |
| Cellular IC₅₀ (Proliferation) | 1.2-20 µM | Range across mouse, rat, and human cell lines [2] |
| Thermal Shift (ΔTₘ) | +7°C | CDK2 stabilization [1] |
| Cellular Activity | G1/S arrest | Rb hyperphosphorylation inhibition [2] |
The molecular interactions between this compound and CDK2 have been elucidated through X-ray crystallography, revealing a binding mode characterized by several critical interactions with the kinase active site. The crystal structure of the CDK2-CVT-313 complex resolved to 1.74 Å demonstrates that the inhibitor occupies the ATP-binding pocket through a combination of hydrophobic interactions and hydrogen bonding networks [1]. These structural insights provide valuable information for understanding the basis of this compound's selectivity and suggest potential modifications for developing analogs with enhanced potency or altered selectivity profiles.
The structural data confirm that this compound functions as a type I kinase inhibitor, binding to the active conformation of CDK2 rather than the inactive DFG-out conformation characteristic of type II inhibitors [1]. This binding classification distinguishes this compound from other CDK inhibitors in development and helps explain its specific cellular effects.
The primary molecular pathway affected by this compound involves the sequential phosphorylation events that regulate Rb function and control cell cycle progression. In normal cell cycle regulation, cyclin D-CDK4/6 initiates the first wave of Rb phosphorylation during early G1, followed by complete hyperphosphorylation mediated by cyclin E-CDK2 in late G1, which fully inactivates Rb and releases E2F transcription factors to drive S-phase entry [3]. This compound specifically targets this late G1 step by inhibiting CDK2 activity, thereby preventing Rb hyperphosphorylation and maintaining Rb in its active, E2F-repressed state.
The diagram below illustrates the key components and regulatory relationships in the pathway through which this compound exerts its effects:
Diagram 1: this compound inhibition of CDK2-mediated Rb phosphorylation pathway. This compound specifically targets cyclin E-CDK2 complex, preventing Rb hyperphosphorylation and subsequent E2F release required for G1/S transition.
Treatment with this compound produces dose-dependent cell cycle arrest at the G1/S boundary, effectively preventing DNA synthesis and cellular proliferation [2]. This arrest coincides with the accumulation of hypophosphorylated Rb, which remains bound to E2F transcription factors, thereby repressing the expression of genes required for S-phase entry. The specificity of this effect has been confirmed through monitoring Rb phosphorylation states via western blotting, where this compound treatment maintains Rb in its faster-migrating hypophosphorylated form rather than the slower-migrating hyperphosphorylated species characteristic of cells progressing through G1.
Beyond its direct effects on the CDK2-Rb-E2F axis, this compound may influence additional signaling pathways. Recent evidence suggests that hyperphosphorylated Rb can interact with and suppress mTORC2 complex function by binding to the Sin1 subunit, thereby attenuating Akt activation [4]. This finding indicates that CDK2 inhibition-mediated effects on Rb phosphorylation may have broader implications for cellular signaling beyond direct cell cycle control, potentially influencing survival pathways and therapeutic responses.
Purpose: To quantitatively measure the inhibitory activity of this compound against CDK2/cyclin E complex in a cell-free system.
Materials and Reagents:
Procedure:
Technical Notes: The original characterization demonstrated an IC₅₀ of 0.5 µM against CDK2 with ATP-competitive kinetics (Kᵢ = 95 nM) [2]. For kinetic studies, vary ATP concentrations (e.g., 1-100 µM) while maintaining constant inhibitor concentrations to determine the mode of inhibition.
Purpose: To assess the anti-proliferative activity of this compound and its effects on cell cycle distribution.
Materials and Reagents:
Procedure:
Technical Notes: Expected IC₅₀ values for growth arrest range from 1.25 to 20 µM across different cell types [2]. This compound should produce a predominant G1/S phase arrest with decreased S-phase population. Include positive controls such as other known CDK inhibitors for comparison.
Purpose: To monitor the effects of this compound on Rb phosphorylation states in treated cells.
Materials and Reagents:
Procedure:
Technical Notes: this compound treatment should maintain Rb in its hypophosphorylated state, visible as a faster-migrating band compared to the hyperphosphorylated forms in control cells [2]. Include controls such as serum starvation (induces hypophosphorylation) and serum stimulation (induces hyperphosphorylation) for reference.
Table 2: Key Experimental Applications and Considerations for this compound
| Application | Recommended Concentration | Duration | Key Readouts | Potential Pitfalls |
|---|---|---|---|---|
| In vitro kinase assays | 0.001-10 µM | 30-60 min | IC₅₀, Kᵢ, mechanism | ATP concentration sensitivity |
| Cellular proliferation | 1-20 µM | 24-72 hr | IC₅₀, growth curves | Cell line variability |
| Cell cycle analysis | 5-20 µM | 24-48 hr | G1/S accumulation, S-phase decrease | Concentration-dependent effects |
| Rb phosphorylation | 5-20 µM | 12-24 hr | Hypo-vs hyperphosphorylated Rb | Antibody specificity |
| Combination studies | 2-10 µM | 24-72 hr | Synergy analysis | Scheduling dependence |
The CDK2-Rb pathway targeted by this compound represents a crucial mechanism in tumor suppression and cellular senescence. Research has demonstrated that Rb activation through inhibition of its phosphorylation contributes to senescence establishment in response to oncogenic signals. In models of cyclin D1-driven senescence, Rb pathway activation occurs following initial DNA damage response and p53 activation, with RB hypophosphorylation playing a critical role in maintaining the senescent state [5]. This temporal sequence highlights the importance of Rb as an effector of senescence following initial DNA damage sensing.
The use of this compound has helped elucidate the distinct temporal roles of the p53 and Rb pathways in senescence induction. While p53 activation occurs early in response to DNA damage, RB pathway activation manifests later through hypophosphorylation and formation of senescence-associated heterochromatin foci (SAHF) [5]. This temporal relationship can be experimentally manipulated using this compound to specifically interrogate the Rb-dependent aspects of senescence.
This compound has demonstrated efficacy in disease models related to aberrant cellular proliferation. In a rat carotid artery model of restenosis, a brief intraluminal exposure to this compound resulted in significant inhibition (≥80%) of neointima formation, highlighting its potential therapeutic utility for hyperproliferative vascular disorders [2]. This in vivo efficacy, coupled with its well-characterized mechanism of action, establishes this compound as a valuable tool compound for proof-of-concept studies targeting CDK2-dependent processes.
Beyond its use as a single agent, this compound has shown synergistic activity when combined with other targeted agents. For example, in melanoma cell lines, this compound demonstrated strong synergy with indolocarbazole (a CDK4 inhibitor), resulting in dramatically enhanced growth inhibition compared to either agent alone [1]. This combination effect aligns with the sequential nature of CDK4 and CDK2 activity in cell cycle progression and suggests potential strategic combinations for enhanced therapeutic efficacy.
The experimental workflow below illustrates a typical research approach for studying this compound effects in cellular models:
Diagram 2: Experimental workflow for this compound mechanism of action studies. The comprehensive approach integrates multiple readouts to fully characterize compound effects on cell proliferation, cycle distribution, and molecular targets.
Variable cellular potency: this compound exhibits different IC₅₀ values across cell lines (1.25-20 µM) [2]. If insufficient activity is observed, consider testing a concentration range up to 50 µM while monitoring for nonspecific toxicity.
Incomplete Rb dephosphorylation: Some cell systems may require longer incubation times (up to 24 hours) to observe complete Rb dephosphorylation. Combine this compound with serum starvation for enhanced effects.
Specificity concerns at higher concentrations: While this compound shows good selectivity at its IC₅₀, off-target effects may occur at higher concentrations (>20 µM). Include appropriate controls and consider using genetic approaches (CDK2 knockdown) to validate specific effects.
Combination study design: When testing this compound with other agents, consider the sequence of administration based on biological rationale. For example, pre-treatment with CDK4 inhibitors followed by this compound may better mimic the physiological sequence of cell cycle arrest.
For specific applications, the following optimization approaches are recommended:
Proliferation assays: Perform time-course experiments to identify optimal treatment duration. Generally, 48-72 hour treatments provide robust signals for most continuous cell lines.
Cell synchronization: For enhanced cell cycle effects, consider synchronizing cells prior to this compound treatment using serum starvation or other synchronization methods.
Biomarker analysis: Combine Rb phosphorylation status with other cell cycle markers such as p27ᴷⁱᵖ¹ accumulation or E2F target gene expression for comprehensive pathway assessment.
This compound represents a well-characterized and valuable pharmacological tool for specifically inhibiting CDK2 and preventing Rb phosphorylation. Its defined mechanism of action, established potency, and selectivity profile make it particularly useful for investigating CDK2-dependent processes in cell cycle regulation, senescence, and proliferation. The protocols and considerations outlined in these application notes provide researchers with a foundation for implementing this compound in experimental systems aimed at dissecting the functional consequences of CDK2 inhibition and Rb activation. As research continues to elucidate the complex networks governing cell cycle control, this compound remains a critical reagent for mechanistic studies and potential therapeutic development.
What is the documented selectivity profile of this compound for CDK2 over CDK1 and CDK4?
This compound is a well-characterized, potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. Its selectivity over other CDKs is quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the key biochemical potency data from multiple studies [2] [1] [3]:
| Kinase Target | IC50 Value | Fold-Selectivity (vs. CDK2) |
|---|---|---|
| CDK2 | 0.5 µM | - |
| CDK1 | 4.2 µM | 8.5-fold |
| CDK4 | 215 µM | 430-fold |
This data shows that this compound exhibits strong selectivity for CDK2, requiring concentrations hundreds of times higher to inhibit CDK4 [2]. It's also noted that this compound has no effect on other, non-related ATP-dependent serine/threonine kinases like MAPK, PKA, and PKC (IC50 > 1.25 mM) [1].
What is the structural basis for this compound's selectivity, and how can it be optimized?
The selectivity of this compound arises from its specific molecular interactions within the ATP-binding pocket of CDK2, as revealed by a crystal structure solved at 1.74 Å resolution [4]. The diagram below illustrates these key interactions.
The binding is stabilized by water-mediated interactions with Asn132 [4]. The structural analysis suggests that further chemical modifications to this compound could create additional hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, which is a promising strategy for designing more potent and selective next-generation CDK2 inhibitors [4].
Here are detailed methodologies for key experiments cited in the literature, along with common troubleshooting points.
This protocol is used to measure the biochemical potency of this compound against various CDKs [2] [3].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High background signal | Non-specific phosphorylation or ATP contamination. | Include negative controls (no enzyme), optimize ATP concentration, and ensure thorough washing. |
| Low signal across all samples | Enzyme inactivity or outdated [γ-³²P]ATP. | Aliquot and test enzyme activity, use fresh ATP, and check instrument sensitivity. |
| IC50 values inconsistent with literature | DMSO concentration too high affecting enzyme activity. | Keep final DMSO concentration low (e.g., <1%) in all reaction wells [5]. |
This protocol assesses the cellular activity of this compound [2] [3] [6].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No inhibition of cell growth | Inactive compound or incorrect cell line. | Verify compound solubility and stability, use a positive control (e.g., another known inhibitor), and confirm cell line authenticity. |
| Precipitate forming in media | This compound concentration exceeds solubility in aqueous media. | Prepare fresh DMSO stock, ensure final DMSO concentration is ≤0.1-0.5%, and consider sonicating the solution before dilution [5] [7]. |
| High cytotoxicity in control (DMSO) | DMSO concentration is too high. | Titrate DMSO concentration to find a non-toxic level for your specific cell line; typically, keep it below 0.5%. |
What is the typical formulation and storage of this compound for experiments?
What are the expected cellular outcomes of treating cells with this compound?
Treatment of cells with this compound leads to:
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of CDK2. The tables below summarize its key biochemical and cellular characteristics.
Table 1: Biochemical Potency (IC₅₀) of this compound against Various Kinases [1] [2] [3]
| Kinase Target | IC₅₀ Value | Selectivity Note |
|---|---|---|
| CDK2/Cyclin A | 0.5 μM | Primary target |
| CDK2/Cyclin E | 0.5 μM | Primary target |
| CDK1/Cyclin B | 4.2 μM | ~8.5-fold less selective than CDK2 |
| CDK5/p25 | 0.419 μM | Similar potency to CDK2 |
| CDK9/Cyclin T1 | 2.3 μM | ~4.6-fold less selective than CDK2 |
| CDK4/Cyclin D1 | 215 μM | >400-fold less selective than CDK2 |
| CDK7/Cyclin H/MAT1 | 9.2 μM | ~18-fold less selective than CDK2 |
| MAPK, PKA, PKC | >1.25 mM | Highly selective over these unrelated kinases |
Table 2: Cellular Activity and Physicochemical Properties [4] [1] [2]
| Property | Description |
|---|---|
| Cellular Anti-Proliferative IC₅₀ | Ranges from ~1.2 μM to 20 μM across various human and murine cell lines. |
| Mechanism of Action | Binds the ATP-binding pocket of CDK2, inhibiting kinase activity and preventing Rb protein hyperphosphorylation, leading to cell cycle arrest at the G1/S boundary. |
| Molecular Formula | C₂₀H₂₈N₆O₃ |
| Molecular Weight | 400.5 g/mol |
| Solubility | ≥ 100 mg/mL in DMSO. |
The most direct strategy for improving potency is to optimize how this compound interacts with CDK2, based on high-resolution crystal structures.
Key Experimental Workflow for Structure Determination To guide rational design, researchers determined the crystal structure of the CDK2-CVT-313 complex [4] [5]:
Binding Mechanism and Optimization Plan The crystal structure reveals that this compound binds in the ATP-binding pocket of CDK2 in a type I inhibition manner. The specific interactions, as illustrated below, provide a clear roadmap for modification [4] [5]:
Based on this binding mode, the original research article suggests that the biochemical and cellular potency of this compound "may be significantly increased" by designing modifications that provide additional interactions with CDK2 in the active site [4] [5]. This could involve:
An alternative or complementary approach is to use this compound in combination with other agents, which can lead to a synergistic effect that is more potent than either agent alone.
Key Experimental Protocol for Testing Synergy The following methodology is adapted from studies that identified effective combinations [6]:
Evidence-Based Combination Partners Research has identified several promising synergistic partners for this compound:
Q1: The cellular potency of this compound (IC₅₀ ~1-20 μM) is much weaker than its biochemical potency (IC₅₀ = 0.5 μM). What could be the reason? This is a common challenge in drug discovery. The discrepancy can be due to several factors:
Q2: I am experiencing solubility issues with this compound in my cellular assays. What are the recommended preparation methods? this compound is highly soluble in DMSO. Standard protocols from suppliers recommend [2] [3]:
What is the specific molecular interaction between CVT-313 and Asn132 in CDK2?
The binding of this compound to the ATP-binding pocket of CDK2 is stabilized by a critical water-mediated hydrogen bond with the residue Asn132 [1]. The crystal structure of the CDK2-CVT-313 complex (PDB ID: 2XMY) solved at 1.74 Å resolution shows that this interaction is indirect; a water molecule bridges the ligand and the side chain carbonyl oxygen of Asn132 [1] [2].
The following table summarizes the direct and key water-mediated interactions:
| Interaction Type | CDK2 Residue | Description |
|---|---|---|
| Direct Interactions | Leu83, Asp86, Asp145 | Direct binding within the ATP-pocket [1]. |
| Water-Mediated Interaction | Asn132 | A water molecule bridges this compound and the side chain of Asn132 [1] [2]. |
| Key Structural Role | Asp145 | Also coordinates with a Mg²⁺ ion that binds ATP's phosphate groups, highlighting the importance of this region for competitive inhibition [2]. |
This binding mode is characteristic of an ATP-competitive inhibitor [3]. The protonated amine group in certain inhibitor scaffolds can directly engage the same site as the Mg²⁺ ion, interacting with both Asp145 and the side chain carbonyl of Asn132 [2].
How was the CDK2-CVT-313 complex structure obtained?
The following workflow outlines the key experimental steps for determining the crystal structure:
Detailed Methodology:
Protein Expression and Purification [1]:
Thermal Shift Assay [1]:
Crystallization and Structure Determination [1]:
FAQ 1: The thermal shift (ΔTm) for my CDK2 inhibitor is lower than expected. What could be wrong?
A low ΔTm suggests weak binding or no binding. Consider the following:
FAQ 2: My cellular assays show a lack of potency despite strong in vitro binding. Why might this occur?
Discrepancy between biochemical and cellular activity is common. Key reasons include:
FAQ 3: How can I use the structural information to design more potent CDK2 inhibitors?
The crystal structure provides a roadmap for rational drug design:
Understanding the selectivity of your compound is crucial for interpreting biological data. Here is the selectivity profile of this compound against a panel of CDKs:
| Kinase Complex | Reported IC₅₀ (μM) | Selectivity Fold (vs. CDK2) |
|---|---|---|
| CDK2/Cyclin A | 0.5 [3] [5] | 1 (Reference) |
| CDK2/Cyclin E | 0.176 [5] | - |
| CDK1/Cyclin B1 | 3.7 - 4.2 [3] [5] | ~8.5-fold less selective |
| CDK5/p25 | 0.419 [5] | Equipotent |
| CDK9/Cyclin T1 | 2.3 [5] | ~4.6-fold less selective |
| CDK4/Cyclin D1 | 215 [3] [5] | >400-fold more selective |
The table below summarizes the key interactions of CVT-313 with the CDK2 ATP-binding pocket, based on its 1.74 Å resolution crystal structure (PDB entry not specified in the search results). This data provides the foundation for rational drug design [1] [2].
| Interaction Type | Residues/Regions Involved | Potential Modification Strategy |
|---|---|---|
| Direct Hydrogen Bonding | Leu83, Asp86, Asp145 [1] [2] | Introduce or optimize hydrogen bond donors/acceptors on the purine scaffold or substituents to strengthen these interactions. |
| Water-Mediated Interaction | Asn132 [1] [2] | Design modifications that displace the water molecule for a direct interaction, or introduce groups that stabilize the water network. |
| Hydrophobic Interactions | ATP-binding pocket (specific residues not listed) | Extend hydrophobic substituents (e.g., at the 9-isopropyl group) to fill additional hydrophobic sub-pockets [1]. |
The following diagram maps the binding strategy of this compound, illustrating how current interactions can be leveraged for designing more potent inhibitors.
After synthesizing new this compound analogues, you must validate their binding and cellular activity. The following workflow outlines the key experimental steps.
Purpose: To determine the affinity (KD), association (ka), and dissociation (kd) rates of your analogue binding to CDK2. Real-time, label-free methods like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are recommended, as they reduce the false-negative risk associated with fast-dissociating binders that endpoint assays might miss [3].
Key Considerations:
Purpose: To confirm that your analogue binds and stabilizes the CDK2 protein in solution, which is a strong indicator of direct target engagement.
Detailed Protocol (based on [1] [2]):
Purpose: To evaluate the functional efficacy of your analogue in inhibiting cancer cell proliferation.
Detailed Protocol (based on [1]):
Q1: Our new this compound analogue shows excellent binding affinity in SPR but has no effect in the cellular assay. What could be the reason? A1: This discrepancy often points to issues with cell permeability or efflux. The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp). It is also advisable to check the compound's stability in cell culture medium and its solubility in aqueous solutions.
Q2: We are considering a QSAR approach for design. What in-silico methods are successful for kinase inhibitors? A2: As demonstrated for Bcr-Abl inhibitors [5], 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are highly effective. These models correlate your analogues' steric, electrostatic, and hydrophobic fields with their biological activity, generating visual contours that guide which structural regions to modify for enhanced potency.
Q3: Why is real-time binding analysis (SPR/BLI) preferred over endpoint assays for off-target screening? A3: Endpoint assays rely on washing steps and measuring a signal after binding equilibrium is reached. Transient interactions with fast off-rates (kd) can dissociate during washing, leading to false negatives [3]. Real-time SPR/BLI monitors the binding as it happens, capturing these short-lived complexes and providing a more reliable assessment of potential off-target binding, which is crucial for evaluating therapeutic specificity.
The core issue is that this compound inhibits both CDK2 and CDK5 at similar, sub-micromolar concentrations. The table below summarizes its key inhibitory activities.
| Target | Reported IC₅₀ / Inhibition | Experimental Context |
|---|---|---|
| CDK2 | 0.5 μM [1] | In vitro (cell-free) assay |
| CDK2 | 0.18 to 0.5 μM [2] | Not specified |
| CDK5 | 0.42 μM [2] | Not specified |
| CDK1/cyclin B | 4.2 μM [3] | Not specified |
| CDK4/cyclin D1 | 215 μM [3] | Not specified |
This profile shows that this compound is a potent inhibitor of CDK2 and CDK5, with significantly less potency against CDK1 and CDK4 [2] [3]. This narrow selectivity is the source of its off-target effects.
To troubleshoot experiments involving this compound and CDK5, you need a reliable method to measure CDK5 activity directly. The following peer-reviewed protocol outlines how to perform an active CDK5 immunoprecipitation and kinase assay [4].
The key steps in this workflow are:
Based on the search results, here are key points you can include in your FAQs and guides:
The table below summarizes key data on CVT-313 from supplier websites and scientific literature.
| Property | Details |
|---|---|
| CAS Number | 199986-75-9 [1] |
| Molecular Formula | C₂₀H₂₈N₆O₃ [1] |
| Molecular Weight | 400.5 g/mol [1] |
| Purity | Typically ≥98% (HPLC) [2] |
| Biological Activity | Potent, selective, reversible, and ATP-competitive inhibitor of CDK2 [1] [3]. |
| Reported IC₅₀ Values | CDK2: 0.5 µM; CDK1/Cyclin B: 4.2 µM; CDK4/Cyclin D1: 215 µM [1] [4]. |
| Cellular Effect | Induces growth arrest at G1/S boundary; IC₅₀ for proliferation ranges from 1.25 to 20 µM across various cell lines [1] [3]. |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol [2]. |
While a direct method for this compound is not available, you can develop one using a systematic approach. The following workflow and general principles are crucial for creating a robust HPLC protocol for purity analysis.
Based on general HPLC development practices and the physicochemical properties of this compound, you will need to establish the following conditions [5] [6]:
To ensure the method is suitable for its intended purpose, it must be validated. Key parameters to evaluate are [5] [6]:
The table below addresses common HPLC issues you might encounter when developing or running a purity method.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Peak Tailing | - Silanol interactions (for basic compounds)
How can I distinguish between the main this compound peak and impurities during analysis? Using a Photo-Diode Array (PDA) detector is the most effective strategy. It allows you to obtain UV spectra for every peak in the chromatogram. By comparing the spectrum of the main peak to that of known impurities, you can confirm identity and flag potential contaminants, a cornerstone of impurity profiling [6].
What are the main sources of impurities I should look for in this compound? Impurities can originate from several sources. According to regulatory guidelines, these are classified as organic impurities (starting materials, synthesis by-products, or degradation products), inorganic impurities (catalysts, heavy metals), and residual solvents [6]. For this compound, the synthesis pathway and stability profile will define the most likely impurities.
My method was working but now the pressure is high. What should I do? High backpressure often indicates a blockage. Start by checking and replacing the guard column (if used). If the issue persists, the blockage may be in the analytical column itself; try reversing and flushing the column according to the manufacturer's instructions. If backpressure remains high, the column may need to be replaced [8] [7].
The following table consolidates the key potency values for this compound from the literature.
| Parameter | Value | Experimental Context | Source (Citation) |
|---|---|---|---|
| Biochemical IC50 | 0.5 µM | In vitro kinase assay against purified CDK2 | [1] [2] [3] |
| Cellular IC50 (Growth Arrest) | 1.2 µM - 20 µM | Dose-dependent growth inhibition across various human, mouse, and rat cell lines | [2] [3] |
| Cellular IC50 (A549 Cell Line) | 1.2 µM | Specific value for inhibiting the growth of human lung carcinoma A549 cells | [1] |
| ATP Competition (Ki) | 95 nM | Competitive with respect to ATP | [2] |
The difference between biochemical and cellular potency can be understood by examining how this compound works and how these experiments are performed.
This compound is an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of CDK2 [1] [2]. The crystal structure of the CDK2/CVT-313 complex reveals that the inhibitor makes direct interactions with key amino acids Leu83, Asp86, and Asp145, with its binding further stabilized by a water-mediated interaction with Asn132 [1]. By inhibiting CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, a critical step for a cell to progress from the G1 phase to the S phase of the cell cycle. This action results in cell cycle arrest at the G1/S boundary [2] [3].
The following diagram illustrates this mechanism and its functional consequences in the cell:
To help you replicate or understand these findings, here are summaries of the key methodologies used in the cited research.
The table below summarizes essential quantitative data to guide your initial experimental setup [1] [2] [3].
| Parameter | Value | Description / Experimental Context |
|---|---|---|
| Biochemical IC₅₀ (CDK2) | 0.5 µM | Inhibition of CDK2/cyclin E or CDK2/cyclin A activity in a cell-free system [2] [3] [4]. |
| Cellular IC₅₀ (Proliferation) | 1.2 - 20 µM | Dose-dependent growth inhibition across various cell lines (e.g., IC₅₀ of 1.2 µM in A549 human lung carcinoma cells) [1] [2]. |
| Enzyme Selectivity (IC₅₀) | ||
| • CDK1/cyclin B | 4.2 µM | ~8.5-fold less potent than for CDK2 [2] [3]. |
| • CDK5/p25 | 0.419 µM | Similar potency to CDK2 [3]. |
| • CDK4/cyclin D1 | 215 µM | >400-fold selectivity over CDK2 [2] [3]. |
| ATP Competition (Kᵢ) | 95 nM | Competitive with ATP [2]. |
| Solubility (DMSO) | ~80-100 mg/mL | ~200 mM; use fresh, dry DMSO for stock solutions [3] [4]. |
This protocol is adapted from methods used to demonstrate the cellular potency of this compound [1].
This protocol evaluates the functional consequence of CDK2 inhibition—arrest at the G1/S boundary [2] [4].
Q1: The observed cellular IC₅₀ is much higher than the biochemical IC₅₀. Is this normal? Yes, this is a common observation. A cellular IC₅₀ of 1.2-20 µM, compared to a biochemical IC₅₀ of 0.5 µM, is expected and reported in the literature [1] [2]. This difference can be attributed to factors like cell permeability, efflux mechanisms, and intracellular ATP concentrations. A 2 to 40-fold higher concentration in cells is a reasonable starting point for optimization.
Q2: My positive control works, but this compound shows no effect. What could be wrong?
Q3: How can I improve the specificity of this compound in my experiment?
The following diagram outlines the key experimental workflow and molecular mechanism for using this compound in cell-based assays.
The diagram below illustrates the molecular mechanism by which this compound inhibits CDK2 to induce cell cycle arrest.
The table below consolidates key quantitative data for this compound from multiple scientific sources:
| Property | Details |
|---|---|
| CAS Number | 199986-75-9 [1] [2] |
| Molecular Formula | C₂₀H₂₈N₆O₃ [1] [2] |
| Molecular Weight | 400.5 g/mol [1] |
| Primary Target & IC₅₀ | CDK2; 0.5 μM [3] [4] [1] |
| Inhibition Mechanism | Potent, selective, reversible, and ATP-competitive [1] [2] |
| Selectivity | 8.5-fold selective for CDK2 over CDK1; 430-fold selective over CDK4 [4] [1] |
| Cellular Activity (IC₅₀) | Inhibits cell growth; ranges from 1.25 to 20 μM across various mouse, rat, and human cell lines [4] [1] [2] |
| In Vivo Efficacy | >80% inhibition of neointima formation in a rat model at 1.25 mg/kg [4] [2] |
| Solubility | ≥20 mg/mL in DMSO; insoluble in H₂O; ≥51.1 mg/mL in EtOH with gentle warming [2] |
| Purity | ≥98% [1] |
Since vendor-specific quality control data is not publicly available, you must establish robust in-house practices. The following workflow outlines the key steps for qualifying a new batch of this compound.
Here are the detailed methodologies for the key steps in the workflow:
This is the most critical functional test. The core experiment is a kinase inhibition assay to confirm the published IC₅₀ value.
The absence of public data on batch variability is normal for research chemicals. To troubleshoot, take these direct actions:
| Feature | CVT-313 | Dinaciclib |
|---|---|---|
| Primary Target | CDK2 [1] [2] [3] | CDK2, CDK5, CDK1, CDK9 [4] [5] |
| Reported IC₅₀ for CDK2 | 0.5 µM [2] [3] [6] | 1 nM [4] |
| Selectivity Profile | Selective for CDK2 over CDK1 (8.5-fold) and CDK4 (430-fold) [2] [3]. Also inhibits CDK5 [1]. | Broad-spectrum; potent against CDK1, CDK5, CDK9 with IC₅₀ values of 1-4 nM [4]. |
| Inhibition Mechanism | Competitive with ATP (Kᵢ = 95 nM) [2] [3] [7] | Information not explicitly available in search results |
| Cellular IC₅₀ (Proliferation) | 1.2 µM to 20 µM, varies by cell line [1] [2] [8] | Low nanomolar range (e.g., 13.8 nM in ovarian cancer cells) [4] |
| Key Cellular Effects | G1/S cell cycle arrest, inhibition of Rb hyperphosphorylation, apoptosis induction [2] [8] | G1/S or G2/M arrest (cell line-dependent), robust apoptosis, reduction of anti-apoptotic proteins (Mcl-1, XIAP) [4] [5] |
| In Vivo Efficacy | 80% inhibition of neointima formation in a rat model (1.25 mg/kg) [2] [8] | Suppresses tumor growth in patient-derived xenograft (PDX) models; synergizes with chemotherapy [4] [5] |
| Development Stage | Preclinical research tool [1] | Evaluated in clinical trials for various cancers [4] |
The stark difference in reported IC₅₀ values is due to their distinct mechanisms. This compound is a selective, ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, making it an excellent tool for studying CDK2-specific functions [1] [2]. In contrast, dinaciclib is a potent, multi-CDK inhibitor, simultaneously targeting several crucial CDKs to induce profound cell cycle arrest and apoptosis [4] [5].
For your experimental work, the methodologies from the literature can serve as a reference.
Typical In Vitro Protocol for Assessing CDK2 Inhibition & Cellular Effects The workflow below outlines a general approach for evaluating a CDK2 inhibitor's biochemical and cellular activity, based on common methods reflected in the search results.
Key Experimental Details from Literature:
Your choice between these inhibitors should align with your specific research goals.
The table below summarizes the core biochemical and cellular data for CVT-313 and roscovitine, highlighting their different selectivity patterns [1] [2] [3].
| Inhibitor | Primary Targets (IC₅₀) | Selectivity Notes | Reported Cellular IC₅₀ (Proliferation) |
|---|---|---|---|
| This compound | CDK2 (0.5 µM) [1] [2] | ~8-fold selective for CDK2 over CDK1; >400-fold selective over CDK4; equipotent against CDK5 [1]. | ~1.2 µM (A549 lung carcinoma cells) [1]. |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 (all <1 µM) [3] [4] | Broad-spectrum CDK inhibitor; also inhibits DYRK1A, ERK1, and ERK2 in the 1-40 µM range [4]. | Varies by cell line (e.g., active against cervical carcinoma and neuroblastoma cells) [5] [3]. |
Both inhibitors compete with ATP for binding in the catalytic cleft of CDKs, but their specific binding modes and molecular interactions differ, leading to their distinct selectivity profiles [4].
This compound - A Selective CDK2 Inhibitor: The crystal structure of CDK2 bound to this compound shows that the molecule binds in the ATP-binding pocket, making direct interactions with residues Leu83, Asp86, and Asp145 [1]. This binding mode is stabilized by a water-mediated interaction with Asn132 [1]. The specific interactions within this pocket are responsible for its selectivity, particularly over CDK1 and CDK4.
Roscovitine - A Broad-Spectrum Inhibitor: Roscovitine is a classic example of a multi-CDK inhibitor. Its structure allows it to effectively bind to the ATP pockets of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9 [3] [4]. This broad activity underpins its diverse cellular effects, from inducing cell cycle arrest and apoptosis in cancer cells to downregulating key proteins like MYCN in neuroblastoma and modulating inflammation in non-neuronal cells [3] [4].
The following diagram illustrates the cellular signaling pathways affected by CDK2 inhibition and the points where this compound and roscovitine act.
Understanding the experimental setups from which this data is derived is crucial for interpretation.
This compound Experimental Highlights:
Roscovitine Experimental Highlights:
Cyclin-dependent kinase 2 (CDK2) represents a crucial member of the serine/threonine protein kinase family that plays multifunctional roles in cellular regulation. As a key regulator of cell-cycle progression, CDK2 controls the transition from G1 to S phase through its association with cyclin E, and further facilitates orderly S-phase progression when complexed with cyclin A. This strategic position in cell cycle control makes CDK2 an attractive drug-discovery target in oncology, particularly since aberrant CDK2 activity leads to cell-cycle dysregulation and uncontrolled proliferation—hallmarks of cancer. The overexpression of CDK2 and associated cyclins has been documented in multiple cancer types, further validating its therapeutic significance. CDK2 enforces progression through the G1-S phase transition, and mutations in the CDK2 signaling pathway are associated with various cancers including breast, ovarian, prostate, leukemia, and lymphoma.
The development of CDK2 inhibitors has followed several strategic approaches, primarily focusing on the ATP-binding pocket of the kinase domain. Based on their binding modes, kinase inhibitors are classified as type I and type II inhibitors, with type I inhibitors competitively targeting the ATP-binding site in the active conformation of the kinase, and type II inhibitors binding to the ATP-binding pocket in its inactive conformation. The classification has expanded to include six types of small molecule kinase inhibitors based on their biochemical mechanisms of action, with types III-VI offering alternative approaches such as allosteric inhibition or covalent binding. Despite the development of numerous inhibitors, achieving sufficient selectivity for CDK2 has remained challenging due to the high structural conservation of the ATP-binding pocket across different CDKs, driving research toward more innovative targeting strategies.
This compound (chemical name: 2,2′-[(6-{[(4-methoxyphenyl)methyl]amino}-9-(1-methylethyl)-9H-purin-2-yl)imino]bis(ethanol)) is a potent CDK2 inhibitor that was identified through screening of a purine-analogue library. This compound demonstrates remarkable biochemical potency with a reported half-maximal inhibitory concentration (IC50) of 0.5 μM against CDK2 in vitro. This compound functions as an ATP-competitive inhibitor, with a inhibition constant (Ki) of 95 nM, indicating strong binding affinity for the CDK2 ATP-binding pocket. The compound exhibits significant kinase selectivity, requiring 8.5-fold and 430-fold higher concentrations for half-maximal inhibition of CDK1 and CDK4, respectively. However, it is equipotent against CDK5, demonstrating the nuanced selectivity profile of this inhibitor.
The structural basis for this compound's mechanism of action has been elucidated through crystallographic studies, revealing that it binds directly in the ATP-binding pocket of CDK2. Specifically, this compound interacts with key amino acid residues including Leu83, Asp86, and Asp145 directly, with further stabilization provided by a water-mediated interaction with Asn132. This binding mode classifies this compound as a type I inhibitor that targets the active conformation of CDK2. The compound demonstrates cellular efficacy by inhibiting hyperphosphorylation of the retinoblastoma gene product and arresting cell cycle progression at the G1/S boundary, effectively preventing uncontrolled proliferation in cancer cells.
In cellular models, this compound has demonstrated dose-dependent inhibition of cancer cell growth across multiple cell lines. The inhibitor suppressed the growth of human lung carcinoma cell line A549 with an IC50 of 1.2 μM, consistent with its biochemical potency. Similar growth inhibitory effects were observed in mouse, rat, and human cells in culture, with IC50 values for growth arrest ranging from 1.25 to 20 μM. Beyond its direct antiproliferative effects, this compound has shown synergistic potential when combined with other therapeutic agents. For instance, when combined with the CDK4 inhibitor indolocarbazole, this compound demonstrated significant synergistic effects in a panel of melanoma cell lines, resulting in approximately 80% cell-growth inhibition despite poor individual potency against the LOXIMVI melanoma cell line.
The therapeutic potential of this compound extends beyond cancer applications, as demonstrated in models of vascular proliferation. In a rat carotid artery model of restenosis, a brief intraluminal exposure to this compound resulted in more than 80% inhibition of neointima formation, highlighting its potency in preventing aberrant cellular proliferation in cardiovascular contexts. This diverse applicability across disease models underscores the fundamental role of CDK2 in proliferation pathways and positions this compound as a valuable tool compound for dissecting CDK2-dependent processes.
Table 1: Comparative Biochemical Profiles of Selected CDK2 Inhibitors
| Inhibitor | CDK2 IC50 (μM) | CDK1 Selectivity | CDK4/6 Selectivity | Primary Targets | Binding Mode |
|---|---|---|---|---|---|
| This compound | 0.5 [1] [2] | 8.5× selective [2] | 430× selective [2] | CDK2, CDK5 [3] | Type I, ATP-competitive [3] |
| Flavopiridol | 0.1 [4] | 3× selective [4] | 2-5× selective [4] | Pan-CDK [4] | Type I, ATP-competitive [4] |
| Roscovitine | 0.7 [4] | Equipotent [4] | >140× selective [4] | CDK2, CDK7, CDK9 [4] | Type I, ATP-competitive [4] |
| Dinaciclib | 0.001 [4] | 3× selective [4] | 100× selective [4] | CDK2, CDK5, CDK1, CDK9 [4] | Type I, ATP-competitive [4] |
| Palbociclib | >10 [4] | >1000× selective [4] | 0.011-0.015 [4] | CDK4/6 [4] | Type I, ATP-competitive [4] |
The comparative analysis reveals that this compound occupies a middle potency range among CDK2 inhibitors, with significantly greater potency than CDK4/6-specific inhibitors like Palbociclib but lower potency than multi-targeted inhibitors like Dinaciclib. What distinguishes this compound is its favorable selectivity profile, particularly its 430-fold selectivity for CDK2 over CDK4, which exceeds that of many other inhibitors in its class. This selectivity is pharmacologically significant because CDK4/6 inhibition is associated with potentially different therapeutic effects and toxicity profiles. While Flavopiridol and Dinaciclib demonstrate higher absolute potency against CDK2, they also exhibit broader kinase inhibition profiles, which may contribute to increased off-target effects and toxicity in clinical settings.
Table 2: Structural and Mechanistic Characteristics of CDK2 Inhibitors
| Inhibitor | Chemical Class | Key Binding Interactions | Cellular IC50 Range | Clinical Status |
|---|---|---|---|---|
| This compound | Purine analog | Direct: Leu83, Asp86, Asp145 [3] Water-mediated: Asn132 [3] | 1.25-20 μM [2] | Preclinical [3] |
| Flavopiridol | Flavone | ATP-binding site, hinge region [4] | Variable across cell types | Approved for AML (orphan drug) [4] |
| Roscovitine | Purine analog | ATP-binding site, hinge region [4] | Variable across cell types | Phase II (various indications) [4] |
| Dinaciclib | Pyrimidine analog | ATP-binding site [4] | Low nM range | Approved for CLL (orphan drug) [4] |
| Abemaciclib | Pyrimidine analog | ATP-binding site with specific hinge binding [4] | Low nM range | Approved for breast cancer [4] |
The structural analysis reveals that this compound belongs to the purine analog class of inhibitors, sharing this chemical classification with Roscovitine but differing in its specific substitution pattern that confers distinct binding interactions and selectivity. The detailed structural information available for the CDK2-CVT-313 complex provides rational design opportunities for further optimization, particularly through modifications that could enhance interactions with key residues in the CDK2 active site. Unlike newer clinical-stage inhibitors such as BLU-222 and PF-07104091 that are currently under investigation, this compound benefits from extensive characterization in disease models beyond cancer, including restenosis after vascular injury. This broad mechanistic validation across different pathological contexts of proliferation strengthens its utility as a research tool and potential therapeutic candidate.
The evaluation of CDK2 inhibitors like this compound employs a complementary assay cascade that progresses from biochemical screening to cellular and in vivo models. The thermal shift assay (also known as differential scanning fluorimetry) provides initial validation of direct binding by measuring the stabilization of CDK2 against thermal denaturation. In this assay, this compound increased the melting temperature (Tm) of CDK2 by 7°C, indicating substantial protein stabilization and confirming target engagement. This method involves incubating the purified CDK2 protein with the inhibitor, followed by the addition of SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions exposed during protein denaturation. The temperature is gradually increased while monitoring fluorescence, allowing determination of the melting temperature with and without the compound.
For cellular potency assessment, the CTG (CellTiter-Glo) based cell proliferation assay provides a robust measure of anti-proliferative effects. This luminescent method quantifies ATP levels as a proxy for metabolically active cells, allowing determination of IC50 values in specific cell lines. For this compound, this assay demonstrated dose-dependent inhibition of human lung carcinoma A549 cells with an IC50 of 1.2 μM. Additional mechanistic cellular assays include analysis of retinoblastoma protein phosphorylation status and cell cycle profiling through flow cytometry, which confirmed that this compound arrests cell cycle progression at the G1/S boundary. These complementary approaches provide both functional readouts (proliferation inhibition) and mechanistic insights (cell cycle arrest) that collectively validate CDK2 targeting in cellular contexts.
The crystal structure determination of CDK2 in complex with this compound provides atomic-level insights into its mechanism of action. The structure was solved to a resolution of 1.74 Å, revealing detailed interactions between the inhibitor and amino acid residues in the ATP-binding pocket. The experimental workflow involves expression and purification of recombinant human CDK2, crystallization of the protein-ligand complex, X-ray diffraction data collection, and structure solution through molecular replacement. Analysis of the structure clearly demonstrates that this compound binds in the ATP-binding pocket, interacting directly with Leu83, Asp86, and Asp145, with additional stabilization through a water-mediated interaction with Asn132.
This structural information enables rational inhibitor optimization by identifying potential modifications that could enhance binding affinity or selectivity. For instance, the structure suggests that specific extensions to the this compound scaffold could form additional interactions with adjacent regions of the active site, potentially improving biochemical potency. Comparative analysis of multiple CDK2-inhibitor complexes also facilitates understanding of selectivity determinants, explaining why this compound shows significant selectivity over CDK4 but limited selectivity against CDK5. These structural insights are invaluable for inhibitor classification, confirming this compound as a type I inhibitor that targets the active kinase conformation, contrasted with type II inhibitors that stabilize the inactive DFG-out conformation or allosteric inhibitors that bind outside the ATP pocket.
Diagram: Experimental workflow for CDK2 inhibitor characterization
This compound has demonstrated significant efficacy in diverse preclinical models of hyperproliferative diseases. In oncology contexts, it has shown broad antiproliferative activity against various human cancer cell lines, with particular promise in combination approaches. The synergistic interaction between this compound and CDK4 inhibitors represents a rationally designed combination therapy that simultaneously targets different phases of the cell cycle. This approach may help overcome the compensatory mechanisms that often limit the efficacy of single-agent cell cycle inhibitors. Beyond oncology, this compound has shown remarkable efficacy in models of vascular proliferative disorders, with a brief intraluminal exposure resulting in more than 80% inhibition of neointima formation in a rat carotid artery model of restenosis. This suggests potential applications in cardiovascular therapeutics where smooth muscle cell proliferation contributes to pathology.
The research utility of this compound extends beyond its direct therapeutic potential to serve as an important chemical tool for probing CDK2-dependent biological processes. Its well-characterized selectivity profile makes it particularly valuable for dissecting the relative contributions of different CDK family members in complex biological contexts. Recent research has highlighted that the response to CDK2 inhibitors is controlled by the genetic and epigenetic makeup of tumors, with biomarkers such as cyclin E and p16INK4A emerging as potential predictors of sensitivity. This evolving understanding of CDK2 inhibitor responsiveness underscores the importance of patient stratification strategies for future clinical development of this inhibitor class. This compound, with its favorable selectivity and extensive preclinical validation, represents a promising backbone for the development of more potent and selective CDK2 inhibitors.
Recent advances in CDK2 inhibitor development have explored alternative strategies beyond conventional ATP-competitive inhibition. One promising approach targets the protein-protein interaction (PPI) interface between CDK2 and its regulatory cyclin partners rather than the conserved ATP-binding pocket. This strategy offers the potential for greatly enhanced selectivity by exploiting structural features unique to the CDK2-cyclin complex. For example, homoharringtonine (HHT) has been identified as a potential disruptor of the CDK2-cyclin A interaction through binding to druggable pockets located in the PPI interface. This compound induces autophagic degradation of CDK2 protein via tripartite motif 21 (Trim21) in cancer cells, representing a fundamentally different mechanism from ATP-competitive inhibitors like this compound.
The molecular overlay approach has emerged as a powerful strategy for designing new CDK2 inhibitors based on structural information from crystallographic complexes. This technique uses known protein-inhibitor structures to guide the design of novel chemotypes that maintain key interactions with the target while potentially improving properties such as potency, selectivity, or drug-like characteristics. For instance, thiazepinopurine scaffolds have been developed through heteroannelation of purine with thiazepine, inspired by the structures of known CDK2 inhibitors including this compound. These design efforts are increasingly supported by computational methods such as virtual screening pipelines that combine machine learning, pharmacophore modeling, and molecular dynamics simulations to identify novel chemotypes with optimal binding characteristics. Such approaches represent the next frontier in CDK2 inhibitor development, building on the foundation established by well-characterized inhibitors like this compound.
Diagram: CDK2 signaling and inhibition mechanisms
The table below summarizes the key inhibitory data for this compound based on current scientific literature:
| CDK Target | Inhibition Potency (IC₅₀) | Experimental Context / Observed Effect |
|---|---|---|
| CDK2 | Most selective target [1] | Primary target; inhibits CDK2-dependent processes at low concentrations [1]. |
| CDK1 | Inhibited at higher concentrations [1] | 10 µM concentration required for inhibition in cell-based assays [1]. |
| CDK4/6 | No direct data | Not mentioned as a target in the provided studies [2] [1]. |
| Other CDKs | No direct data | Selectivity suggested, but specific data for CDKs 3, 5, 7-12 not provided [1]. |
The core value of this compound lies in its differential sensitivity; it can selectively inhibit CDK2 at concentrations that do not affect CDK1. One study showed that 2 µM this compound was sufficient to block CDK2-dependent cytotoxicity caused by another drug, while 10 µM was needed to inhibit CDK1 and prevent mitotic entry [1]. This indicates at least a 5-fold selectivity for CDK2 over CDK1 in a cellular context.
The data on this compound was generated through standard and reliable experimental models. Here are the methodologies cited in the research:
To understand the context of this compound research, it is helpful to see how CDK2 functions within the network of cell cycle regulators. The diagram below illustrates the key pathways and where selective CDK2 inhibitors like this compound act.
As shown above, CDK2, in complex with cyclin E, is a key driver of the G1 to S phase transition. Its activity is crucial for the irreversible commitment to cell division, making it a significant target in cancer research [4].
When evaluating the provided information on this compound, please consider the following:
| Property | Description |
|---|---|
| Primary Target | Cyclin-dependent kinase 2 (CDK2) [1] [2] |
| Mechanism | Potent, selective, reversible, and ATP-competitive inhibitor [1] [3] |
| IC50 (CDK2/Cyclin A) | 0.5 µM [1] [4] [3] |
| Ki (ATP-competitive) | 95 nM [5] [2] |
| Cellular Growth Arrest (IC50) | 1.25 - 20 µM (across mouse, rat, and human cell lines) [5] [2] [4] |
| Selectivity Profile | IC50 Value |
|---|---|
| CDK1/Cyclin B | 4.2 µM [1] [3] [6] |
| CDK4/Cyclin D1 | 215 µM [1] [3] [6] |
| CDK5/p25 | 0.419 µM [6] |
| CDK9/Cyclin T1 | 2.3 µM [6] |
| MAPK, PKA, PKC | >1.25 mM [1] [3] |
To validate its activity, this compound has been tested in specific experimental setups. Here are the methodologies for key assays cited in the literature.
This is the primary method to determine the IC50 value and selectivity of this compound.
This protocol evaluates the functional consequences of CDK2 inhibition in living cells.
The diagram below illustrates how this compound induces cell cycle arrest by specifically inhibiting CDK2, a key regulator of the G1 to S phase transition.
As shown, this compound binds to and inhibits the CDK2/cyclin E complex. This prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn fails to release the E2F transcription factor. Without E2F activity, the cell cannot initiate the genes necessary for DNA synthesis and is thus arrested at the G1/S boundary [5] [2] [4].
The following table summarizes the experimental data on the cellular efficacy of CVT-313 across various cancer models.
| Cancer Type / Model | Experimental Model | Key Findings (IC₅₀ / Effect) | Context of Data |
|---|---|---|---|
| Various Human/Murine Cells (across species) | Multiple normal and tumor cell lines [1] | Growth inhibition IC₅₀: 1.25 to 20 μM [1] | Cell proliferation assays |
| Colorectal Cancer (CRC) | Patient-derived CRC cell lines (e.g., CRC057, CRC119) [2] | Cytotoxicity as part of CDK inhibitor class; synergistic effect with CDK9 inhibition [2] | High-throughput drug screen & combination studies |
| Colorectal Cancer (CRC) | Patient-derived xenograft (PDX) models of colorectal cancer [2] | Combined CDK2/9 inhibition synergistically reduced PDX tumor growth in vivo [2] | In vivo validation study |
| Human Lung Carcinoma | A549 cell line [3] [4] | Cell growth inhibition IC₅₀: 1.2 μM [3] [4] | Cell viability assay (CTG-based) |
| Melanoma | LOX IMVI cell line [3] | <20% inhibition at 5 μM alone; ~80% inhibition in combination with CDK4 inhibitor (0.25 μM indolocarbazole) [3] | Combination therapy study |
This compound exerts its effects through a well-defined mechanism, primarily by inhibiting CDK2.
The diagram below illustrates the pathway from this compound's molecular action to its cellular and therapeutic effects.
To help you evaluate or replicate the findings, here are the methodologies used in the cited studies.
Cell Viability/Proliferation Assay (IC₅₀ Determination)
In Vivo Efficacy Study (PDX Model)
Combination Synergy Study (siRNA Knockdown)
This compound serves as an important tool compound in cancer research.
The table below summarizes the key characteristics of CVT-313 and Flavopiridol based on the search results.
| Feature | This compound | Flavopiridol |
|---|---|---|
| Primary Target | CDK2 [1] | Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK7) [2] |
| Reported CDK2 IC₅₀ | 0.5 µM (cell-free assay) [1] | Potent nanomolar range (e.g., ~100 nM) [2] |
| Selectivity | ~8-fold selective for CDK2 over CDK1; >400-fold over CDK4 [3] | Non-selective [2] |
| Reported Cellular IC₅₀ | ~1.2 µM (A549 lung carcinoma cells) [3] | Inhibits proliferation at nanomolar concentrations [2] |
| Cellular Outcome | Inhibits Rb hyperphosphorylation, arrests cell cycle at G1/S boundary [1] | Arrests cell cycle at both G1/S and G2/M boundaries [2] |
| Binding Mode | ATP-competitive (Type I inhibitor); binds in the active conformation [3] | ATP-competitive [4] |
| Key Structural Interactions | Direct hydrogen bonds with Leu83, Asp86, Asp145; water-mediated interaction with Asn132 [3] | Key hydrogen bonds with the kinase hinge region [5] [6] |
| Therapeutic Utility | Preclinical research tool; shows synergy with other agents (e.g., CDK4 inhibitors) [7] [3] | First CDK inhibitor in human clinical trials [2] |
For your experimental planning, here is a deeper dive into the methodologies that generated the data above.
this compound Experimental Insights
Flavopiridol Experimental Insights
The following diagrams illustrate the distinct mechanisms and binding interactions of these two inhibitors.
Your choice between this compound and Flavopiridol should be guided by your specific research goals.